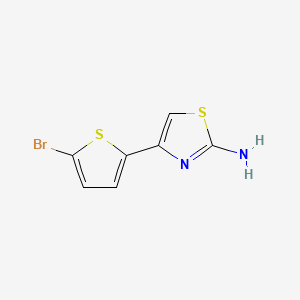

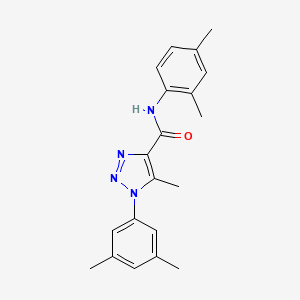

![molecular formula C18H17BrO3 B2926222 4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde CAS No. 677759-52-3](/img/structure/B2926222.png)

4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde” is an organic compound. It contains a benzaldehyde group, which is an aromatic aldehyde, a methoxy group (-OCH3), a bromobenzyl group, and a prop-2-en-1-yl group (also known as an allyl group). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzene ring and the various attached functional groups. The bromobenzyl group would likely add significant weight to the molecule, and the electron-withdrawing nature of the bromine atom could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzaldehyde group is often reactive, particularly in condensation reactions. The bromine atom in the bromobenzyl group is a good leaving group, suggesting this compound might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzene ring could contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación

Oxygen Transfer Reactions

The study on oxygen transfer reactions involving high valent oxoruthenium compounds with sulfides reveals insights into the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides. This research differentiates between oxidants reacting via single electron transfer and direct oxygen atom transfer, providing a foundational understanding of how such compounds, including methoxy substituted benzaldehydes, undergo transformations. This understanding is crucial for applications in synthetic organic chemistry and materials science (Lai, C. J. Lepage, & Donald G. Lee, 2002).

Regioselective Protection

Regioselective protection techniques have been explored for the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups, demonstrating methods to selectively modify benzaldehydes for specific synthetic routes. This research is relevant for designing synthetic pathways that require selective functional group protection in complex molecules (Plourde & R. R. Spaetzel, 2002).

Synthesis and Crystal Structure Analysis

Investigations into the synthesis and crystal structure of related benzaldehyde derivatives highlight the methodologies for creating and analyzing compounds with specific structural features. These studies are significant for developing new materials and understanding their structural properties, which can lead to applications in drug design, material science, and nanotechnology (Wang Yong-jian, 2010).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide provides insights into green chemistry applications. These findings are particularly relevant for developing sustainable chemical processes that minimize environmental impact (S. Higashimoto et al., 2009).

Anticancer Evaluation

Studies on the synthesis and anticancer evaluation of new derivatives demonstrate the potential therapeutic applications of benzaldehyde compounds. These research efforts are crucial for discovering new drug candidates and understanding their mechanisms of action against various cancer types (O. Bekircan et al., 2008).

Antiplasmodial Activity

The synthesis and evaluation of antiplasmodial activities of benzaldehyde derivatives underscore the importance of such compounds in medicinal chemistry, particularly in the search for effective treatments against malaria (Ruslin Hadanu et al., 2010).

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its reactivity could be explored in various chemical reactions .

Propiedades

IUPAC Name |

4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBAAKPAKAJKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

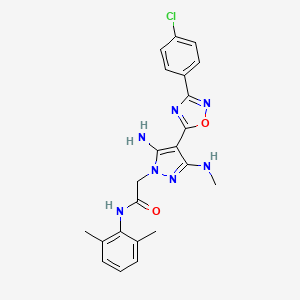

![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)

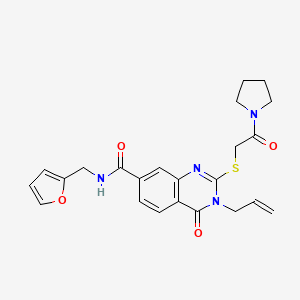

![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)

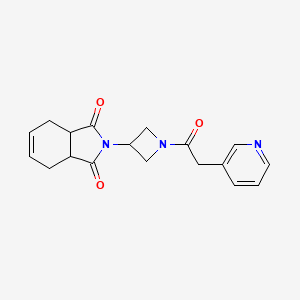

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)

![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)